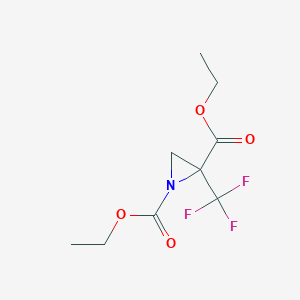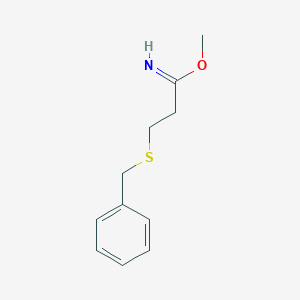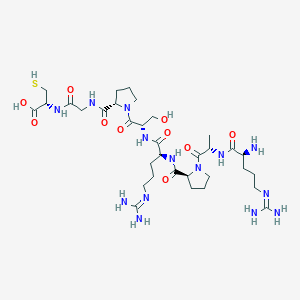
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C12H19NO It is a derivative of propan-1-amine, where the ethyl group is attached to the nitrogen atom, and a methoxyphenyl group is attached to the third carbon of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(4-methoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Isopropylphenyl)propan-1-amine
- 3-(1H-Indazol-1-yl)propan-1-amine
- 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
- 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
- 2-(1-Naphthyl)propan-2-amine hydrochloride
Uniqueness
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine is unique due to the presence of both an ethyl group and a methoxyphenyl group, which confer specific chemical and biological properties.
Properties
CAS No. |
690211-93-9 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-ethyl-3-(4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-13-10-4-5-11-6-8-12(14-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |
InChI Key |
QAFBCCGDOZBQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


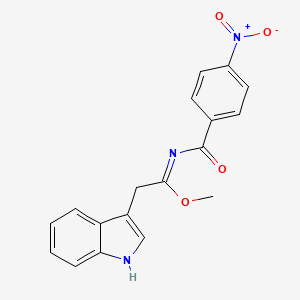
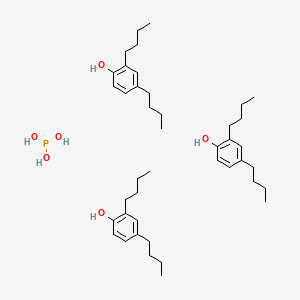
![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)
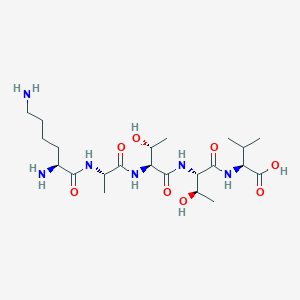
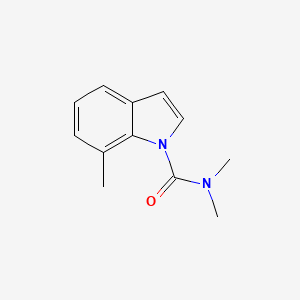
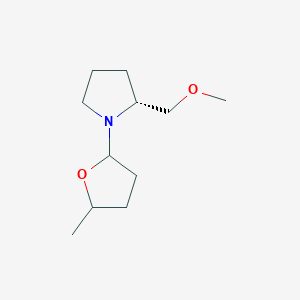
![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)

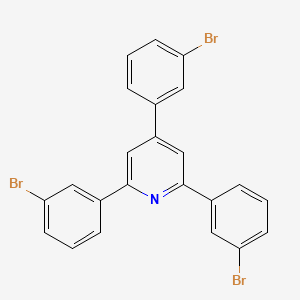
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
